molecular formula C11H14O4 B13590828 2-(3,4,5-Trimethoxyphenyl)oxirane CAS No. 54767-81-6

2-(3,4,5-Trimethoxyphenyl)oxirane

Cat. No.: B13590828
CAS No.: 54767-81-6
M. Wt: 210.23 g/mol
InChI Key: WXBAEPCTXMEJNV-UHFFFAOYSA-N
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Description

2-(3,4,5-Trimethoxyphenyl)oxirane is an organic compound characterized by the presence of an oxirane ring (epoxide) attached to a 3,4,5-trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4,5-Trimethoxyphenyl)oxirane typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with a suitable epoxidizing agent. One common method is the use of m-chloroperoxybenzoic acid (m-CPBA) as the epoxidizing agent. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure the formation of the oxirane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

2-(3,4,5-Trimethoxyphenyl)oxirane can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.

    Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while reduction produces alcohols. Substitution reactions can yield a variety of substituted phenyl derivatives.

Scientific Research Applications

2-(3,4,5-Trimethoxyphenyl)oxirane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,4,5-Trimethoxyphenyl)oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This reactivity underlies its potential biological activities, including enzyme inhibition and modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-Trimethoxyphenylacetic acid
  • 3,4,5-Trimethoxyphenethylamine
  • 3,4,5-Trimethoxycinnamamide

Uniqueness

2-(3,4,5-Trimethoxyphenyl)oxirane is unique due to the presence of the oxirane ring, which imparts distinct chemical reactivity compared to other trimethoxyphenyl derivatives. This reactivity makes it a valuable intermediate in organic synthesis and a potential candidate for developing new bioactive compounds .

Properties

CAS No.

54767-81-6

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

2-(3,4,5-trimethoxyphenyl)oxirane

InChI

InChI=1S/C11H14O4/c1-12-8-4-7(10-6-15-10)5-9(13-2)11(8)14-3/h4-5,10H,6H2,1-3H3

InChI Key

WXBAEPCTXMEJNV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CO2

Origin of Product

United States

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